molecular formula C23H29NO B13788532 N-Ethyl-norgranatanol-3-alpha-benzhydrylaether [German] CAS No. 6552-29-0

N-Ethyl-norgranatanol-3-alpha-benzhydrylaether [German]

Cat. No.: B13788532
CAS No.: 6552-29-0
M. Wt: 335.5 g/mol
InChI Key: LVJWCDBYEDZHHJ-UHFFFAOYSA-N
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Description

N-Ethyl-norgranatanol-3-alpha-benzhydrylaether is a complex organic compound with a unique structure that includes an ethyl group, a norgranatanol core, and a benzhydrylaether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-norgranatanol-3-alpha-benzhydrylaether typically involves multiple steps, starting with the preparation of the norgranatanol core. This core is then functionalized with an ethyl group and a benzhydrylaether moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of N-Ethyl-norgranatanol-3-alpha-benzhydrylaether may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-norgranatanol-3-alpha-benzhydrylaether can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dichloromethane, ethanol, water

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.

Scientific Research Applications

N-Ethyl-norgranatanol-3-alpha-benzhydrylaether has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Studied for its potential therapeutic properties, including its ability to modulate biological pathways and its potential as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-Ethyl-norgranatanol-3-alpha-benzhydrylaether involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-Ethyl-norgranatanol-3-alpha-benzhydrylaether can be compared with other similar compounds, such as:

  • N-Ethyl-norgranatanol-3-alpha-benzhydrylamine
  • N-Ethyl-norgranatanol-3-alpha-benzhydrylether
  • N-Ethyl-norgranatanol-3-alpha-benzhydrylketone

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and potential applications. The uniqueness of N-Ethyl-norgranatanol-3-alpha-benzhydrylaether lies in its specific combination of functional groups, which confer distinct reactivity and biological activity.

Properties

CAS No.

6552-29-0

Molecular Formula

C23H29NO

Molecular Weight

335.5 g/mol

IUPAC Name

3-benzhydryloxy-9-ethyl-9-azabicyclo[3.3.1]nonane

InChI

InChI=1S/C23H29NO/c1-2-24-20-14-9-15-21(24)17-22(16-20)25-23(18-10-5-3-6-11-18)19-12-7-4-8-13-19/h3-8,10-13,20-23H,2,9,14-17H2,1H3

InChI Key

LVJWCDBYEDZHHJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2CCCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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